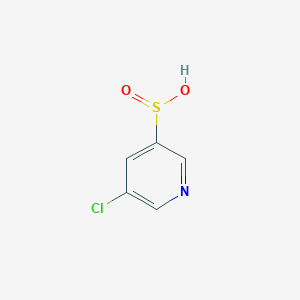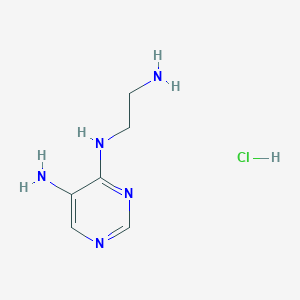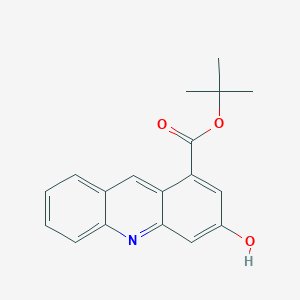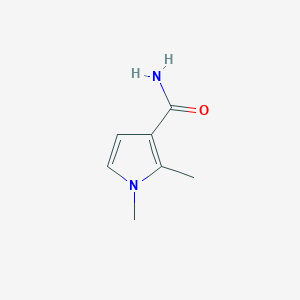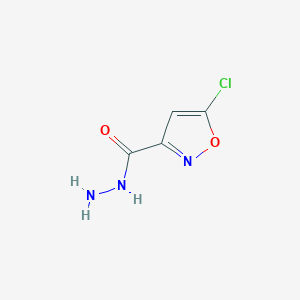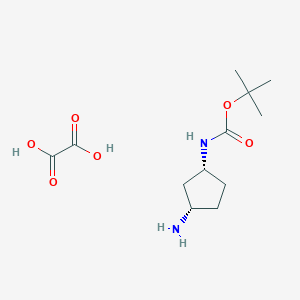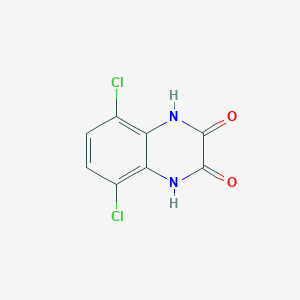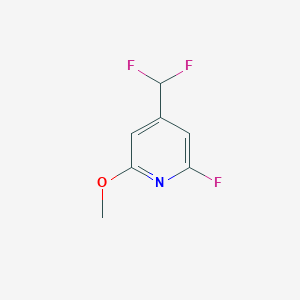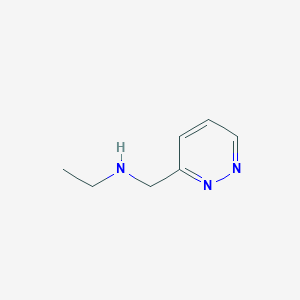
N-(pyridazin-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridazin-3-ylmethyl)ethanamine: is a nitrogen-containing heterocyclic compound It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridazin-3-ylmethyl)ethanamine typically involves the reaction of pyridazine derivatives with ethanamine. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and offers good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: N-(pyridazin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
N-(pyridazin-3-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(pyridazin-3-ylmethyl)ethanamine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the pyridazine ring. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Pyridazine: A basic structure similar to N-(pyridazin-3-ylmethyl)ethanamine but without the ethanamine group.
Pyridazinone: Contains a carbonyl group in the pyridazine ring, offering different reactivity and biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at positions 1 and 4, differing in its chemical properties and applications.
Uniqueness: this compound is unique due to the combination of the pyridazine ring and the ethanamine group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
N-(pyridazin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-2-8-6-7-4-3-5-9-10-7/h3-5,8H,2,6H2,1H3 |
Clé InChI |
REKVRZHIZDQWCJ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)


